2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide
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Overview
Description
2-(1,3-Benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Construction of the Pyrimidine Ring: This can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds.
Coupling Reactions: The final step involves coupling the benzoxazole and pyrimidine moieties under specific conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(1,3-Benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Biological Research: The compound is used in studies involving cell signaling pathways and molecular interactions.
Chemical Biology: It serves as a probe to investigate biological processes at the molecular level.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzoxazol-2-yl)-1-(2-chloro-4-fluorophenyl)ethan-1-amine: Shares the benzoxazole and fluorophenyl groups but differs in the ethanamine moiety.
4-Methylpyrimidine-5-carboxamide Derivatives: Compounds with similar pyrimidine structures but different substituents.
Uniqueness
2-(1,3-Benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O2/c1-11-14(17(26)23-13-8-6-12(20)7-9-13)10-21-18(22-11)25-19-24-15-4-2-3-5-16(15)27-19/h2-10H,1H3,(H,23,26)(H,21,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJJZKZBGWXSSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2=CC=C(C=C2)F)NC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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